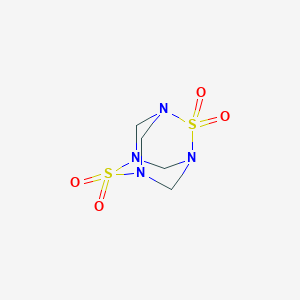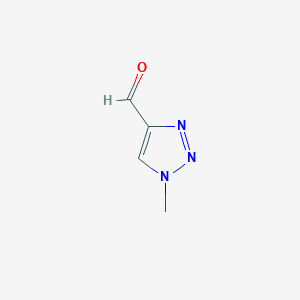
2-(Diethylamino)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl benzoate is an organic compound that belongs to the class of esters. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of other chemicals and its use in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(diethylamino)ethyl ester typically involves the esterification of benzoic acid with diethylaminoethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the carboxyl group of benzoic acid and the hydroxyl group of diethylaminoethanol .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(diethylamino)ethyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure high yield and purity of the product. The use of immobilized liquid acids or faintly acidic metal salts as catalysts can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and diethylaminoethanol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products
Hydrolysis: Produces benzoic acid and diethylaminoethanol.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug formulations and as a local anesthetic.
Industry: Utilized in the production of plasticizers, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and diethylaminoethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form ester bonds and undergo hydrolysis under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: An ester of benzoic acid and diethylaminoethanol, used as a local anesthetic.
Propoxycaine: Another ester with similar anesthetic properties.
Proparacaine: Used in ophthalmology as a local anesthetic.
Uniqueness
2-(Diethylamino)ethyl benzoate is unique due to its specific ester structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
2572-39-6 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
GEVPHAFTDXTZHY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
2572-39-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)





![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)



